molecular formula C8H6BrNO2 B11881413 2-(Bromomethyl)-4-hydroxybenzo[d]oxazole

2-(Bromomethyl)-4-hydroxybenzo[d]oxazole

Cat. No.: B11881413
M. Wt: 228.04 g/mol
InChI Key: DHRNXZLCDRKTCC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the second position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with an aldehyde, followed by bromination. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly brominating agents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-4-hydroxybenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-hydroxybenzo[d]oxazole is unique due to the presence of both a bromomethyl and a hydroxyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological studies .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H6BrNO2/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H,4H2

InChI Key

DHRNXZLCDRKTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CBr)O

Origin of Product

United States

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